molecular formula C26H26Cl2N2O5 B12494803 5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12494803
M. Wt: 517.4 g/mol
InChI Key: DJZIFXCEBXGPNV-UHFFFAOYSA-N
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Description

5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl, methoxybenzyl, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,4-dichlorobenzyl alcohol, which is then reacted with 3-methoxybenzylamine under specific conditions to form an intermediate. This intermediate is further reacted with morpholine and benzoic acid derivatives to yield the final product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C26H26Cl2N2O5

Molecular Weight

517.4 g/mol

IUPAC Name

5-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C26H26Cl2N2O5/c1-33-25-13-17(3-7-24(25)35-16-18-2-5-21(27)22(28)12-18)15-29-19-4-6-23(20(14-19)26(31)32)30-8-10-34-11-9-30/h2-7,12-14,29H,8-11,15-16H2,1H3,(H,31,32)

InChI Key

DJZIFXCEBXGPNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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